14-Aminotetradecan-1-ol
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Overview
Description
14-Aminotetradecan-1-ol, also known as 14-amino-1-tetradecanol, is an organic compound with the molecular formula C14H31NO. It is a long-chain aliphatic amine with a hydroxyl group at one end and an amino group at the other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Aminotetradecan-1-ol typically involves the reduction of a corresponding nitrile or amide. One common method is the reduction of 14-aminotetradecanenitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
14-Aminotetradecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces halides or esters.
Scientific Research Applications
14-Aminotetradecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cell membrane structure and function.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 14-Aminotetradecan-1-ol involves its interaction with cellular membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The amino group can form hydrogen bonds with proteins, influencing their structure and function. These interactions can modulate various cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
1-Tetradecanol: Similar structure but lacks the amino group, making it less versatile in chemical reactions.
14-Amino-3,6,9,12-tetraoxatetradecan-1-ol: Contains additional ether linkages, which can alter its chemical properties and applications.
Uniqueness
14-Aminotetradecan-1-ol is unique due to its combination of a long aliphatic chain with both hydroxyl and amino functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various compounds .
Properties
CAS No. |
89307-03-9 |
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Molecular Formula |
C14H31NO |
Molecular Weight |
229.4 g/mol |
IUPAC Name |
14-aminotetradecan-1-ol |
InChI |
InChI=1S/C14H31NO/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h16H,1-15H2 |
InChI Key |
FAGQNUXPKGWBBI-UHFFFAOYSA-N |
SMILES |
C(CCCCCCCO)CCCCCCN |
Canonical SMILES |
C(CCCCCCCO)CCCCCCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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